Iniparib
Vue d'ensemble
Description
Iniparib is a purported prodrug that causes cell death through intracellular conversion to nitro radical ions . It was initially developed as an anti-cancer agent .
Molecular Structure Analysis
Iniparib’s molecular structure is available in the IUPHAR/BPS Guide to Pharmacology . It is a synthetic organic compound .
Chemical Reactions Analysis
Iniparib was developed as a prodrug of the more reactive, but unstable, 4-iodo-3-nitrosobenzamide (INOBA) . INOBA inactivates PARP via two mechanisms .
Physical And Chemical Properties Analysis
Iniparib has the following physical and chemical properties :
Applications De Recherche Scientifique
-
Gynecologic Cancers
- Field : Oncology
- Application : Iniparib, as a Poly (adenosine diphosphate [ADP]-ribose) polymerase (PARP) inhibitor, has been studied for its potential use in treating gynecologic cancers, particularly ovarian cancer . It works by blocking a pathway of DNA repair and targeting defects in homologous recombination repair (HRR), a pathway responsible for high-fidelity repair of double-strand breaks in DNA .
- Methods : In a phase II trial, Iniparib was used in combination with Gemcitabine and Carboplatin in patients with recurrent ovarian cancer .
- Results : The overall response rate in platinum-sensitive disease was 66% with a higher response rate in the patients with germline BRCA mutations (73%). Median progression-free survival was 9.9 months .
-
Triple-Negative Breast Cancer
- Field : Oncology
- Application : Iniparib has been studied for its potential use in treating metastatic triple-negative breast cancer . It is theorized to work by allowing the persistence of spontaneous single-strand breaks (SSB) due to a loss of enzymatic function and preventing the release of PARP from DNA .
- Methods : In a phase II trial, Iniparib was added to gemcitabine and carboplatin chemotherapy regimen for a group of women with metastatic triple-negative breast cancer .
- Results : The addition of Iniparib improved the rate of clinical benefit from 34% to 56%, improved the rate of overall response from 32% to 52%, prolonged the median progression-free survival from 3.6 months to 5.9 months, and prolonged the median overall survival from 7.7 months to 12.3 months .
-
Prostate Cancer
- Field : Oncology
- Application : Iniparib has been studied for its potential use in treating metastatic castrate-resistant prostate cancer . It is theorized to work by allowing the persistence of spontaneous single-strand breaks (SSB) due to a loss of enzymatic function and preventing the release of PARP from DNA .
- Results : The study showed promising anticancer activity and an encouraging safety profile .
-
Pancreatic Cancer
- Field : Oncology
- Application : Iniparib has been studied for its potential use in treating pancreatic cancer . It was used with concurrent radiotherapy and temozolomide .
- Methods : In a phase II trial, Iniparib was used with concurrent radiotherapy and temozolomide in patients with newly diagnosed pancreatic cancer .
- Results : The study showed promising anticancer activity and an encouraging safety profile .
Safety And Hazards
Orientations Futures
The future development of PARP inhibitors like Iniparib should take a more refined approach, identifying the unique subset of patients that would most benefit from these agents, determining the optimal time for use, and identifying the optimal combination partner in any particular setting . The progress in clinical trials as single agents, in combination with cytotoxic chemotherapy, and as radio-potentiators is being discussed .
Propriétés
IUPAC Name |
4-iodo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJTZQKHMAPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166784 | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iniparib | |
CAS RN |
160003-66-7 | |
Record name | Iniparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iniparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iniparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160003-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.